3-ethoxy-N-methylspiro[3.3]heptan-1-amine
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Overview
Description
3-ethoxy-N-methylspiro[3.3]heptan-1-amine is a chemical compound with the molecular formula C10H19NO. It is known for its unique spirocyclic structure, which consists of a heptane ring fused to a spiro center. This compound is often used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-methylspiro[3.3]heptan-1-amine typically involves the reaction of a suitable spirocyclic precursor with ethoxy and methylamine groups. One common method includes the reaction of spiro[3.3]heptane-1-one with ethyl iodide and methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-methylspiro[3.3]heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylamine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
3-ethoxy-N-methylspiro[3.3]heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-methylspiro[3.3]heptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride
- Spiro[3.3]heptan-1-amine, 3-ethoxy-N-methyl-
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-ethoxy-N-methylspiro[3.3]heptan-1-amine |
InChI |
InChI=1S/C10H19NO/c1-3-12-9-7-8(11-2)10(9)5-4-6-10/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
ZFSXAHVCFNMAIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC(C12CCC2)NC |
Origin of Product |
United States |
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